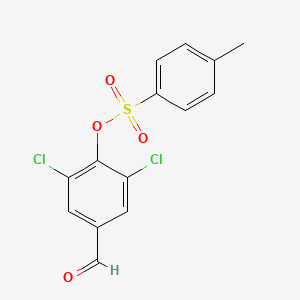
2,6-Dichloro-4-formylphenyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Noncovalent Interactions in Supramolecular Architectures
The study by Andleeb et al. (2018) explored the role of noncovalent interactions in the supramolecular architectures of formylphenyl arylsulfonates, including 4-formylphenyl 4-methylbenzenesulfonate. It highlighted the significance of halogen bonding and π-π interactions in stabilizing these structures, providing insight into the operational role of such interactions in designed topologies (Andleeb et al., 2018).
Phospholipid Asymmetry in Erythrocyte Membranes
Gordesky and Marinetti's research (1973) involved treatment of erythrocytes with trinitrobenzenesulfonate, a related compound, to demonstrate the asymmetric distribution of phospholipids in erythrocyte membranes. This research is significant in understanding the structural and functional aspects of cell membranes (Gordesky & Marinetti, 1973).
Development of Anticancer Drug Candidates
Gul et al. (2018) synthesized new dibenzensulfonamides with potential anticancer properties. Their research focused on the cytotoxic effects of these compounds and their ability to inhibit carbonic anhydrase isoenzymes, which are crucial in cancer cell proliferation. This study contributes to the development of new anticancer drug candidates (Gul et al., 2018).
Novel Synthesis of Branched-chain Amino Sugar
Tatsuta et al. (1982) demonstrated the synthesis of branched-chain amino sugars using o-benzenedisulfonyl dichloride, a related compound. This research is pivotal in the field of organic chemistry, specifically in synthesizing complex sugar structures with potential biological applications (Tatsuta et al., 1982).
Chromogenic System for Measuring Hydrogen Peroxide
Fossati and Prencipe (2010) developed a chromogenic detection system using hydroxybenzenesulfonic acid, related to the compound of interest, for direct enzymatic assay of uric acid in biological fluids. This advancement is crucial in clinical chemistry for the accurate and rapid measurement of uric acid levels (Fossati & Prencipe, 2010).
Investigation of Sulfonamide Molecules
Murthy et al. (2018) conducted a comprehensive study on a newly synthesized sulfonamide molecule, including structural characterization and electronic properties analysis. The research provides valuable insights into the properties of sulfonamide derivatives, which are widely used in various therapeutic applications (Murthy et al., 2018).
Propriétés
IUPAC Name |
(2,6-dichloro-4-formylphenyl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O4S/c1-9-2-4-11(5-3-9)21(18,19)20-14-12(15)6-10(8-17)7-13(14)16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVJWSNAVPSUCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4,5-dihydrothiophene-3-carboxylate](/img/structure/B2718334.png)


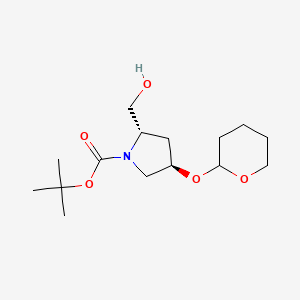
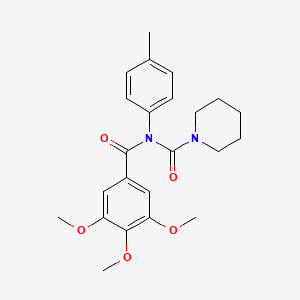
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{6-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2718339.png)
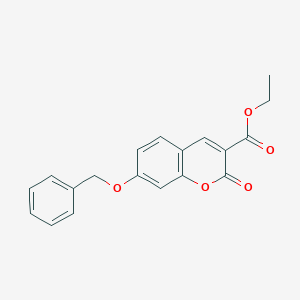
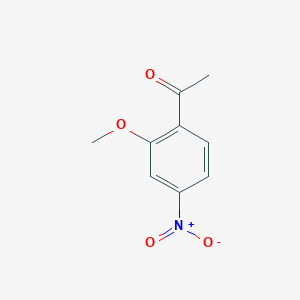

![4-Methoxy-3-{methyl[2-(pyridin-3-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2718343.png)
![[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2718344.png)
![1-(4-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide](/img/structure/B2718345.png)

